molecular formula C32H22BaN4O8S2 B100277 barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate CAS No. 15782-04-4

barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate

Cat. No.: B100277
CAS No.: 15782-04-4
M. Wt: 791.99608
InChI Key: BEXFCYUYPJZRLU-UHFFFAOYSA-L
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Description

barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound is characterized by its azo group (-N=N-) linking a benzenesulfonic acid moiety to a naphthalenyl group, with barium ions balancing the charge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. This forms a diazonium salt, which is then coupled with 2-hydroxy-1-naphthalenyl to form the azo compound. The final step involves the addition of barium ions to form the barium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves large reactors where the diazotization and coupling reactions are carried out, followed by filtration and purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Products can include sulfonic acid derivatives and quinones.

    Reduction: Amines are the primary products.

    Substitution: Various substituted benzenesulfonic acid derivatives can be formed.

Scientific Research Applications

barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used as a pigment in the textile, paint, and plastic industries.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in staining techniques, the compound binds to specific cellular components, allowing for visualization under a microscope.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-: Similar structure but without the barium salt.

    5-Chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl benzenesulfonic acid, barium salt (21): Contains a chlorine and methyl group, offering different properties.

Uniqueness

The presence of the barium salt in barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate provides unique solubility and stability properties, making it particularly useful in industrial applications where these characteristics are desired.

Properties

IUPAC Name

barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H12N2O4S.Ba/c2*19-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)23(20,21)22;/h2*1-10,19H,(H,20,21,22);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXFCYUYPJZRLU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22BaN4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065940
Record name Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

792.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15782-04-4
Record name Benzenesulfonic acid, 4-(2-(2-hydroxy-1-naphthalenyl)diazenyl)-, barium salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015782044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, barium salt (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barium bis[4-[(2-hydroxy-1-naphthyl)azo]benzenesulphonate]
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